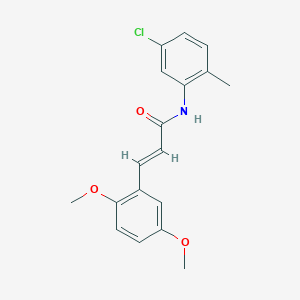

N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide often involves multi-step organic reactions, including nucleophilic substitution and carbonylation reactions. For instance, the synthesis of related acrylamide derivatives has been achieved by reacting dimethoxyphenyl precursors with various acyl chlorides or other reactive intermediates in the presence of bases or catalysts (Prabhuswamy et al., 2016).

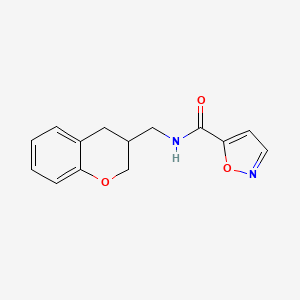

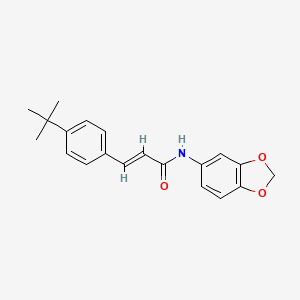

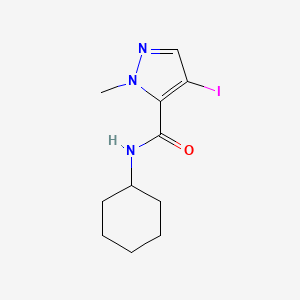

Molecular Structure Analysis

The molecular structure of acrylamide derivatives, including those similar to the compound , is often characterized using techniques like single-crystal X-ray diffraction. These studies reveal details about the crystal system, unit cell parameters, and the stabilization interactions within the crystal structure, providing insights into the molecular conformation and spatial arrangement of the compound (Prabhuswamy et al., 2016).

Applications De Recherche Scientifique

Polymerization Kinetics and Mechanisms

Research has explored the kinetics and mechanism of photopolymerization processes involving acrylamide derivatives. A study by Li et al. (2005) investigated the photopolymerization rate of acrylamide, demonstrating how certain complexes can enhance water solubility and photoreactivity, essential for developing advanced materials with precise polymerization control Li, S., Wu, F., Li, M.-z., & Wang, E.-j. (2005). Polymer, 46, 11934-11939.

Molecular Engineering for Solar Cell Applications

In the field of solar energy, molecular engineering of organic sensitizers, including acrylamide derivatives, has been a significant focus. Kim et al. (2006) engineered organic sensitizers for solar cell applications, demonstrating the potential of functionalized unsymmetrical organic sensitizers to achieve high incident photon to current conversion efficiency, critical for enhancing solar cell performance Kim, S., Lee, J. K., Kang, S., Ko, J., Yum, J.-H., Fantacci, S., De Angelis, F., Di Censo, D., Nazeeruddin, M. K., & Grätzel, M. (2006). Journal of the American Chemical Society, 128(51), 16701-16707.

Corrosion Inhibition

The development of acrylamide derivatives as corrosion inhibitors has been researched, with Abu-Rayyan et al. (2022) studying the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper. This work underscores the role of such compounds in protecting metals from corrosion, vital for industrial applications Abu-Rayyan, A., Al Jahdaly, B. A., AlSalem, H., Alhadhrami, N. A., Hajri, A. K., Bukhari, A., Waly, M. M., & Salem, A. (2022). Nanomaterials, 12.

Controlled Radical Polymerization

The controlled radical polymerization of acrylamide derivatives has been explored to synthesize polymers with specific properties. Mori et al. (2005) demonstrated the synthesis of homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain via reversible addition−fragmentation chain transfer polymerization, highlighting the method's precision in controlling polymer structure Mori, H., Sutoh, K., & Endo, T. (2005). Macromolecules, 38, 9055-9065.

Propriétés

IUPAC Name |

(E)-N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12-4-6-14(19)11-16(12)20-18(21)9-5-13-10-15(22-2)7-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFCLGTUXHBPJX-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)